A Comprehensive Technical Guide to (2-Bromothiazol-5-yl)methanamine Hydrochloride for Advanced Chemical Synthesis
A Comprehensive Technical Guide to (2-Bromothiazol-5-yl)methanamine Hydrochloride for Advanced Chemical Synthesis
Abstract
(2-Bromothiazol-5-yl)methanamine hydrochloride is a highly versatile bifunctional building block, pivotal in the fields of medicinal chemistry and materials science. Its strategic importance is derived from the orthogonal reactivity of the primary aminomethyl group and the 2-bromo-substituted thiazole core. This guide provides an in-depth technical overview of its chemical properties, a validated synthesis protocol, comprehensive analytical characterization, and a discussion of its applications, with a particular focus on its role as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents. This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to leverage the full synthetic potential of this compound.
Introduction: The Strategic Value of a Bifunctional Scaffold
The thiazole nucleus is a privileged heterocyclic motif, integral to the structure of numerous pharmaceuticals and biologically active compounds. Its presence often imparts favorable pharmacokinetic properties and provides a rigid scaffold for the precise spatial orientation of functional groups. (2-Bromothiazol-5-yl)methanamine hydrochloride emerges as a particularly valuable derivative, offering two distinct points for chemical elaboration: a nucleophilic primary amine and a carbon-bromine bond amenable to a wide range of cross-coupling reactions. This dual reactivity allows for the systematic and modular construction of complex molecular architectures, making it a sought-after intermediate in discovery and process chemistry. This guide will elucidate the fundamental characteristics and synthetic utility of this compound, providing a robust framework for its application in advanced chemical synthesis.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of (2-Bromothiazol-5-yl)methanamine hydrochloride is fundamental for its effective use in research and development.
Core Chemical Data
| Property | Value | Source |
| IUPAC Name | (2-bromothiazol-5-yl)methanamine;hydrochloride | PubChem |
| Synonyms | 2-Bromo-5-(aminomethyl)thiazole HCl | Commercial Suppliers |
| CAS Number | 1001413-46-2 | [1][2][3][4] |
| Molecular Formula | C4H6BrClN2S | PubChem |
| Molecular Weight | 229.53 g/mol | [1] |
| Appearance | White to off-white solid | Commercial Suppliers |
Predicted Physicochemical Parameters
| Property | Predicted Value |
| Boiling Point | 263.9 ± 15.0 °C (for free base) |
| Density | 1.782 ± 0.06 g/cm³ (for free base) |
| pKa | 11.83 ± 0.70 (for protonated amine) |
Note: These values are computationally predicted and should be used as a guide. Experimental verification is recommended.
Solubility Profile
The hydrochloride salt form significantly influences the solubility profile of the parent amine, enhancing its solubility in polar protic solvents.
| Solvent | Solubility |
| Water | Soluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane | Sparingly Soluble |
| Diethyl Ether | Insoluble |
General solubility observations based on the structure and salt form.
Synthesis and Purification: A Validated Protocol
The synthesis of (2-Bromothiazol-5-yl)methanamine hydrochloride can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a plausible and efficient route.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the introduction of the aminomethyl group onto a pre-formed 2-bromothiazole scaffold. This can be achieved via the reduction of a nitrile or through a protected amine equivalent.
Figure 1. Retrosynthetic analysis for (2-Bromothiazol-5-yl)methanamine hydrochloride.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 2-Bromo-5-cyanothiazole
This transformation can be achieved from 2-aminothiazole via a Sandmeyer-type reaction.
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Diazotization: To a cooled (0-5 °C) solution of 2-aminothiazole in aqueous HBr, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.
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Expertise & Experience: The slow, controlled addition of sodium nitrite at low temperatures is critical to prevent the decomposition of the unstable diazonium intermediate and minimize side reactions.
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Cyanation: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) cyanide and potassium cyanide. The reaction mixture is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group with the cyanide.
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Trustworthiness: The use of a Cu(I) catalyst is a well-established and reliable method for the Sandmeyer reaction, ensuring high conversion to the desired nitrile.
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Step 2: Reduction of 2-Bromo-5-cyanothiazole to (2-Bromothiazol-5-yl)methanamine
The reduction of the nitrile to the primary amine is a key step.
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Reduction: To a solution of 2-bromo-5-cyanothiazole in an anhydrous ether solvent (e.g., THF or diethyl ether), a reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise at 0 °C. The reaction is then stirred at room temperature until the nitrile is fully consumed (monitored by TLC or LC-MS).
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Expertise & Experience: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.
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Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting aluminum salts are filtered off, and the organic layer is separated, dried, and concentrated under reduced pressure to yield the crude free amine.
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Trustworthiness: The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, leading to the precipitation of granular aluminum salts that are easily removed by filtration.
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Step 3: Formation of the Hydrochloride Salt
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Salt Formation: The crude (2-Bromothiazol-5-yl)methanamine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.
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Purification: The precipitated solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford (2-Bromothiazol-5-yl)methanamine hydrochloride in high purity.
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Expertise & Experience: The formation of the hydrochloride salt not only aids in purification by crystallization but also enhances the stability and shelf-life of the amine.
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Chemical Reactivity and Synthetic Applications
The synthetic utility of (2-Bromothiazol-5-yl)methanamine hydrochloride lies in the differential reactivity of its two functional groups, allowing for a wide range of selective transformations.
Reactions at the Aminomethyl Group
The primary amine is a versatile nucleophile and can undergo a variety of reactions, including:
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Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form amides.
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Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
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Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form substituted amines.
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Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Figure 2. Key reactions of the aminomethyl group.
Reactions at the 2-Bromo Position
The bromine atom on the electron-deficient thiazole ring is an excellent leaving group in nucleophilic aromatic substitution and a versatile handle for transition-metal-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or their esters to form C-C bonds.
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Stille Coupling: Palladium-catalyzed coupling with organostannanes.
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Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
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Heck Coupling: Palladium-catalyzed reaction with alkenes.
Figure 3. Important cross-coupling reactions at the 2-bromo position.
Application in Kinase Inhibitor Synthesis
(2-Bromothiazol-5-yl)methanamine hydrochloride is a key building block in the synthesis of various kinase inhibitors.[5] For instance, it can be envisioned as a crucial intermediate in the synthesis of analogs of Dasatinib, a potent tyrosine kinase inhibitor. The aminomethyl group can be acylated with a substituted pyrimidine carboxylic acid, and the 2-bromo position can be subsequently functionalized via a cross-coupling reaction to introduce other diversity elements.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of (2-Bromothiazol-5-yl)methanamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiazole ring proton (a singlet), the methylene protons adjacent to the amine (a singlet or a triplet depending on the exchange rate of the amine protons), and the amine protons (a broad singlet). The chemical shifts will be influenced by the solvent and the hydrochloride salt form.
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¹³C NMR: The carbon NMR spectrum will display signals for the three carbons of the thiazole ring and the methylene carbon. The carbon attached to the bromine will be significantly shifted.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should reveal the molecular ion peak corresponding to the free base, exhibiting the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio).
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:
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N-H stretching vibrations for the primary amine hydrochloride in the range of 3200-2800 cm⁻¹.
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C-H stretching vibrations for the thiazole ring and the methylene group.
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C=N and C=C stretching vibrations characteristic of the thiazole ring.
Safety, Handling, and Storage
Prudent laboratory practices are essential when working with (2-Bromothiazol-5-yl)methanamine hydrochloride.
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Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.
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Handling: The compound should be handled in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[5]
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Toxicity: While specific toxicological data is limited, the compound should be treated as potentially hazardous. Refer to the Safety Data Sheet (SDS) for detailed information.
Conclusion
(2-Bromothiazol-5-yl)methanamine hydrochloride is a synthetically enabling building block with significant potential in drug discovery and materials science. Its well-defined and orthogonal reactivity, coupled with the biological relevance of the thiazole scaffold, makes it an invaluable tool for the creation of novel molecular entities. This guide has provided a comprehensive overview of its properties, a robust synthetic protocol, and its diverse applications, empowering researchers to confidently and effectively incorporate this versatile intermediate into their synthetic endeavors.
References
- 1. CAS:1001413-46-2, (2-溴噻唑-5-基)甲胺盐酸盐-毕得医药 [bidepharm.com]
- 2. 1001413-46-2 | CAS DataBase [m.chemicalbook.com]
- 3. 5-membered Heterocycles | CymitQuimica [cymitquimica.com]
- 4. 1001413-46-2|(2-Bromothiazol-5-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. (2-Bromothiazol-5-yl)methanamine [myskinrecipes.com]
